4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Descripción
4-(Ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring an ethylsulfonamidomethyl substituent at the 4-position of the piperidine ring and a 4-fluorophenyl group attached via a carboxamide linkage.
Propiedades
IUPAC Name |
4-[(ethylsulfonylamino)methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-2-23(21,22)17-11-12-7-9-19(10-8-12)15(20)18-14-5-3-13(16)4-6-14/h3-6,12,17H,2,7-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRKDKUMKYXLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C16H22FN3O2S
- Molecular Weight : 341.43 g/mol
- IUPAC Name : 4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
The compound features a piperidine ring substituted with an ethylsulfonamide group and a fluorophenyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to 4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may interact with various molecular targets, including ion channels and receptors involved in neurotransmission and cardiovascular regulation. Specifically, studies have shown that modifications at the piperidine nitrogen can enhance binding affinity to calcium channels, which are crucial in regulating vascular tone and cardiac function .
Pharmacological Effects
- Calcium Channel Inhibition : The compound exhibits inhibitory activity against T-type calcium channels. This action is significant in managing conditions like hypertension without causing reflex tachycardia, a common side effect of conventional calcium channel blockers .
- Antihypertensive Properties : Oral administration of related compounds has been shown to lower blood pressure in animal models without inducing adverse cardiovascular effects .
- Potential Anticancer Activity : Some derivatives of piperidine-based compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), suggesting potential applications in cancer therapy .
Case Study 1: Antihypertensive Effects
A study evaluated the antihypertensive effects of a derivative closely related to 4-(ethylsulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide. The compound was administered to spontaneously hypertensive rats, resulting in significant reductions in systolic blood pressure without causing reflex tachycardia. This highlights its potential as a safer alternative to traditional antihypertensive medications .
Case Study 2: HDAC Inhibition
Another study explored the HDAC inhibitory activity of similar sulfonamide derivatives. The results indicated that these compounds could effectively reduce cell proliferation in cancer cell lines by modulating gene expression through epigenetic mechanisms. This suggests a dual role for such compounds in both cardiovascular health and cancer treatment .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H22FN3O2S |
| Molecular Weight | 341.43 g/mol |
| Calcium Channel Inhibition | Yes |
| Antihypertensive Activity | Yes |
| HDAC Inhibition | Yes |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Impact on Yield: The benzodiazol-2-one analog (Compound 5, 74% yield) demonstrates lower synthetic efficiency compared to the 2-aminoethyl derivative (Compound 6, 120% yield), suggesting steric or electronic challenges in cyclization reactions .
- Sulfonamide vs. Acetamido Groups : The ethylsulfonamidomethyl group in the target compound may enhance solubility and metabolic stability compared to the acetamido analog, though direct pharmacological data are lacking .
Pharmacological and Physicochemical Properties
Selectivity and Potency:
- Kinase Inhibition : AZD5363, a pyrrolopyrimidine-piperidine hybrid, shows high selectivity for Akt kinases over ROCK, attributed to its 4-carboxamide and chlorophenyl substituents . The target compound’s ethylsulfonamidomethyl group may similarly enhance selectivity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.
- GPCR Modulation : Compounds like PF3845 (a trifluoromethylpyridyl-piperidine-carboxamide) demonstrate that fluorinated aryl groups and sulfonamide substituents optimize affinity for trace amine-associated receptors (TAAR1) . This supports the hypothesis that the target compound could act as a TAAR1 agonist or antagonist.
Physicochemical Metrics:
- Molecular Weight and LogP :
- Target compound: Estimated molecular weight ≈ 355 g/mol (C₁₅H₂₀FN₃O₃S), LogP ≈ 2.1 (predicted).
- AZD5363: Molecular weight = 465 g/mol, LogP = 2.8 .
- Compound 5: Molecular weight = 369 g/mol, LogP ≈ 2.5 .
The lower LogP of the target compound suggests better aqueous solubility, critical for CNS penetration.
Structural and Crystallographic Insights
While crystallographic data for the target compound are absent, highlights the utility of SHELX programs in refining piperidine-carboxamide structures. For example, Compound 5’s benzodiazol-2-one moiety likely induces conformational rigidity, contrasting with the flexible ethylsulfonamidomethyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
